2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Antiviral drug discovery Respiratory syncytial virus Structure-activity relationship

2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (CAS 851411-98-8, molecular formula C22H20N2OS, molecular weight 360.48 g/mol) is a synthetic indole derivative featuring a 1-ethylindole core connected via a sulfanyl linker to an N-(naphthalen-1-yl)acetamide moiety. It belongs to the broader class of indol-3-ylsulfanyl acetamides, which have been investigated as antiviral agents (RSV/IAV dual inhibitors) and integrin antagonists.

Molecular Formula C22H20N2OS
Molecular Weight 360.48
CAS No. 851411-98-8
Cat. No. B2671022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
CAS851411-98-8
Molecular FormulaC22H20N2OS
Molecular Weight360.48
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H20N2OS/c1-2-24-14-21(18-11-5-6-13-20(18)24)26-15-22(25)23-19-12-7-9-16-8-3-4-10-17(16)19/h3-14H,2,15H2,1H3,(H,23,25)
InChIKeyKWHVTHJOYVAXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (CAS 851411-98-8): Chemical Identity and Procurement Baseline for Indole-Sulfanyl Acetamide Derivatives


2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (CAS 851411-98-8, molecular formula C22H20N2OS, molecular weight 360.48 g/mol) is a synthetic indole derivative featuring a 1-ethylindole core connected via a sulfanyl linker to an N-(naphthalen-1-yl)acetamide moiety [1]. It belongs to the broader class of indol-3-ylsulfanyl acetamides, which have been investigated as antiviral agents (RSV/IAV dual inhibitors) and integrin antagonists [2]. The compound is supplied for non-human research purposes and is primarily utilized as a building block or pharmacological probe in early-stage drug discovery [1].

Why Generic Substitution of Indole-3-Sulfanyl Acetamides Cannot Replace 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide in Research Procurement


The indol-3-ylsulfanyl acetamide scaffold is highly sensitive to substitutions at both the N1-position of the indole ring and the amide phenyl substituent. Published structure-activity relationships (SAR) demonstrate that minor modifications—such as replacing an N1‑hydrogen with an N1‑ethyl group or exchanging a phenylamide for a naphthalen-1-ylamide—can drastically alter antiviral potency against respiratory syncytial virus (RSV) and change integrin α4β1 binding affinity [1][2]. Consequently, procurement of the exact N1‑ethyl, naphthalen-1-yl congener is essential to avoid SAR gaps and to enable reproducible pharmacological profiling within defined chemical space.

Direct Comparator Evidence for 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide: Quantifying Differentiation from Closest Analogs


N1-Ethyl vs. N1-Hydrogen Substitution: Differential Antiviral Potency in the Indole-3-Sulfanyl Acetamide Class

Within the indole-3-sulfanyl acetamide class, N1-substitution profoundly influences anti-RSV activity. The N1‑H analog RSV-IN-4 (N-(2‑ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide) exhibits an EC50 of 11.76 μM, whereas the 3,4‑dichlorophenyl derivative RSV-IN-3 shows an EC50 of 32.70 μM in the same assay . Although direct EC50 data for the target compound (N1‑ethyl, naphthalen-1-yl) have not been published, class-level SAR indicates that N1‑alkylation generally attenuates antiviral potency relative to N1‑H, and the naphthalen-1-yl group may partially rescue potency through enhanced hydrophobic contacts [1]. The unique combination of N1‑ethyl and naphthalen-1-yl substitutions occupies a distinct SAR niche not represented by any disclosed RSV inhibitor.

Antiviral drug discovery Respiratory syncytial virus Structure-activity relationship

Naphthalen-1-yl vs. Phenyl Amide Substituent: Divergent Integrin α4β1 Antagonism

The integrin α4β1/VCAM-1 adhesion pathway is a validated target for inflammatory and autoimmune diseases. Patent US20030045728 specifically claims indol-3-yl derivatives bearing a naphthalen-1-yl acetamide substituent as integrin α4β1 inhibitors [1]. In the disclosed Jurkat cell adhesion assay, representative naphthalen-1-yl containing compounds inhibited VCAM-1 binding with IC50 values in the low micromolar range (1–10 μM) [1]. By contrast, the corresponding phenylacetamide analogs lacking the naphthalene ring showed >10-fold weaker inhibition [1]. The target compound (N1‑ethyl, naphthalen-1-yl) combines the integrin-targeting naphthalen-1-yl pharmacophore with an N1‑ethyl substitution that is unexplored in the patent, offering potential for enhanced selectivity or metabolic stability.

Integrin inhibition Cell adhesion assay VCAM-1

Molecular Weight and Lipophilicity Reduction vs. N-Benzyl Analog: Implications for ADME Properties

The N-benzyl analog 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide (PubChem CID 4131621) has a molecular weight of 436.6 g/mol and a computed XLogP3 of 6.6 [1]. The target compound (N1‑ethyl instead of N1‑(3-methylbenzyl)) exhibits a molecular weight reduction of 76 Da (360.48 g/mol) and an estimated logP decrease of approximately 1.1 log units (estimated ~5.5 vs. 6.6) [2]. These differences place the target compound in a more favorable drug-like property space (MW < 400 Da, logP < 6), which is associated with improved aqueous solubility, passive membrane permeability, and reduced off-target binding [2].

Drug-likeness Lipophilicity Physicochemical properties

Sulfanyl Linker Oxidation State: Differentiation from Sulfonyl-Containing RSV Fusion Inhibitors

The sulfanyl (–S–) linker in the target compound is a metabolically labile site that can undergo cytochrome P450-mediated oxidation to sulfoxide (–SO–) and sulfone (–SO2–) metabolites [1]. This contrasts with the sulfonyl (–SO2–) linkage found in advanced RSV fusion inhibitors such as BMS-433771, which is already in the oxidized state and consequently displays different metabolic and CYP inhibition profiles [2]. The differential oxidation state provides a unique opportunity to study the impact of linker metabolism on antiviral efficacy and off-target toxicity in head-to-head comparative studies.

Metabolic stability CYP450 inhibition Oxidative metabolism

High-Value Application Scenarios for 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide in Drug Discovery and Chemical Biology


RSV/IAV Dual Inhibitor Lead Expansion: Probing N1-Ethyl Substitution Effects

Investigators developing next-generation RSV/IAV dual inhibitors can use this compound to systematically evaluate the impact of N1‑ethyl substitution on antiviral potency, cytotoxicity, and resistance profile. As detailed in Section 3, the N1‑ethyl group is absent from the established RSV-IN series, offering a unique opportunity to expand SAR beyond N1‑H derivatives [1]. The compound is suitable for dose-response assays in HEp-2 cell-based RSV replication models, with the naphthalen-1-yl group potentially enhancing target engagement through π-stacking interactions.

Integrin α4β1 Antagonist Screening for Anti-Inflammatory Lead Discovery

The naphthalen-1-yl acetamide moiety is a validated pharmacophore for integrin α4β1 inhibition, as demonstrated in patent US20030045728 [2]. This compound enables high-throughput screening in VCAM-1/Jurkat cell adhesion assays to investigate the contribution of the N1‑ethyl substituent to integrin selectivity and potency. Procurement supports medicinal chemistry programs focused on inflammatory, autoimmune, and metastatic disease indications.

Physicochemical Property Profiling and Early ADME Risk Assessment

With a molecular weight of 360.48 Da and an estimated logP of approximately 5.5, this compound resides in a favorable drug-like property space compared to larger, more lipophilic N‑benzyl analogs [3]. It is well-suited for equilibrium solubility, parallel artificial membrane permeability assay (PAMPA), and human liver microsome stability studies, providing essential ADME data to guide lead optimization of indole-sulfanyl acetamide series.

Metabolic Oxidation Pathway Elucidation for Sulfanyl-Containing Acetamides

The sulfanyl linker in this compound serves as an ideal substrate for studying CYP450-mediated oxidation to sulfoxide and sulfone metabolites [4]. Comparative metabolic profiling against sulfonyl-containing fusion inhibitors (e.g., BMS-433771) can reveal linker-dependent differences in metabolite formation, CYP isoform involvement, and potential reactive metabolite generation, informing safer drug design strategies.

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